molecular formula C19H13NO4 B386427 [1,1'-biphenyl]-4-yl 2-nitrobenzoate

[1,1'-biphenyl]-4-yl 2-nitrobenzoate

Cat. No.: B386427
M. Wt: 319.3g/mol
InChI Key: VMHFGGDTXORBNG-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl 2-nitrobenzoate is a synthetic biphenyl ester derivative of interest in medicinal and materials chemistry research. Biphenyl esters serve as central scaffolds for developing novel bioactive compounds . This compound is valued as a chemical intermediate for the synthesis of more complex molecules. Research Applications: Biphenyl-based compounds are extensively investigated for their potential biological activities. Structurally similar esters have demonstrated significant inhibitory effects against enzymes like tyrosinase, suggesting potential applications in dermatological research and the development of depigmenting agents . The biphenyl moiety is also a fundamental building block in materials science, used in the creation of liquid crystals and organic light-emitting diodes (OLEDs) . Research Value and Mechanism: The core value of this compound lies in its structure, which combines a biphenyl system with a nitro-aromatic ester. In pharmacological studies, such frameworks can interact with enzyme active sites. Research on analogous biphenyl esters indicates they may bind at the active-site entrance of enzymes like tyrosinase, acting as competitive inhibitors . The nitro group also provides a site for further chemical modification, making it a versatile intermediate in organic synthesis. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3g/mol

IUPAC Name

(4-phenylphenyl) 2-nitrobenzoate

InChI

InChI=1S/C19H13NO4/c21-19(17-8-4-5-9-18(17)20(22)23)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

VMHFGGDTXORBNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Schotten-Baumann reaction is typically employed, where the phenolic hydroxyl group of [1,1'-biphenyl]-4-ol nucleophilically attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. A base, such as sodium hydroxide or pyridine, neutralizes the generated HCl, driving the reaction to completion. Key parameters include:

  • Solvent Selection : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve both aromatic alcohols and acid chlorides. In the synthesis of 4-(pyren-1-yl)butyl-4-nitrobenzoate, THF yielded a 58.64% isolated product after recrystallization.

  • Base Optimization : Pyridine or aqueous NaOH facilitates efficient deprotonation of the phenol. For example, 4-nitrobenzoyl chloride reacted with 4-pyren-1-ylbutanol in THF using equimolar base to achieve near-quantitative conversion.

  • Temperature and Time : Reactions are conducted at room temperature to 80°C for 4–24 hours, depending on the reactivity of the substrates.

Synthetic Procedure

  • Preparation of 2-Nitrobenzoyl Chloride :

    • 2-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous DCM for 2–4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.

  • Esterification :

    • A mixture of [1,1'-biphenyl]-4-ol (1.0 equiv) and 2-nitrobenzoyl chloride (1.1 equiv) in THF is stirred under nitrogen.

    • Pyridine (1.5 equiv) is added dropwise, and the reaction is heated at 60°C for 12 hours.

    • The crude product is washed with dilute HCl, water, and brine, followed by purification via recrystallization (chloroform/methanol).

Table 1: Representative Reaction Conditions and Yields

Substrate PairSolventBaseTemperature (°C)Time (h)Yield (%)
4-Pyren-1-ylbutanol + 4-nitrobenzoyl chlorideTHFPyridine601858.64
Phenolic aldehyde + 4-nitrobenzoyl chlorideDCMNaOH (aq)252462

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via sequential solvent recrystallization. For example, dissolving the product in boiling chloroform followed by dropwise addition of hot methanol yields plate-like crystals.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons of the biphenyl and nitrobenzoate moieties resonate at δ 7.2–8.3 ppm, with distinct splitting patterns. For 4-(pyren-1-yl)butyl-4-nitrobenzoate, aryl protons appeared at δ 7.76–8.22 ppm.

  • IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (C=O ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm ester formation.

  • Melting Point : Analogous nitrobenzoates exhibit melting points between 160–170°C, as seen in 4-(pyren-1-yl)butyl-4-nitrobenzoate (mp 168–169°C).

Table 2: Characterization Data for Representative Nitrobenzoates

CompoundMelting Point (°C)¹H NMR (δ, ppm)IR (cm⁻¹)
4-(Pyren-1-yl)butyl-4-nitrobenzoate168–1697.76–8.22 (m, Ar–H)1725 (C=O), 1523 (NO₂)
2-[(Triazol-5-one)azomethine]phenyl 4-nitrobenzoate145–1487.45–8.15 (m, Ar–H)1718 (C=O), 1518 (NO₂)

Challenges and Optimization Strategies

Nitro Group Stability

The electron-withdrawing nitro group can deactivate the benzoyl chloride, necessitating vigorous reaction conditions. However, prolonged heating above 100°C risks decomposition, as observed in palladium-catalyzed systems.

Byproduct Mitigation

Competitive hydrolysis of 2-nitrobenzoyl chloride is minimized using anhydrous solvents and inert atmospheres. In the synthesis of triazolone derivatives, strict moisture control improved yields by 15% .

Chemical Reactions Analysis

Types of Reactions: [1,1'-biphenyl]-4-yl 2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield biphenyl-4-ol and 2-nitrobenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Biphenyl-4-yl 2-aminobenzoate.

    Substitution: Various substituted biphenyl-4-yl benzoates.

    Hydrolysis: Biphenyl-4-ol and 2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: [1,1'-biphenyl]-4-yl 2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, biphenyl-4-yl 2-nitrobenzoate can be used as a probe to study enzyme interactions and metabolic pathways

Industry: In the industrial sector, biphenyl-4-yl 2-nitrobenzoate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of biphenyl-4-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents
[1,1'-Biphenyl]-4-yl 2-nitrobenzoate C₁₉H₁₃NO₄ 319.31 (inferred) Biphenyl, nitrobenzoate ester 2-nitro group, ester linkage
VM-10 C₂₂H₁₈N₂O₆ 406.39 Carboxamido, nitrate ester, biphenyl 4-hydroxyphenyl, 4'-methyl biphenyl
Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-3-nitrobenzoate C₂₈H₂₇N₃O₆ 513.54 Cyano, Boc-protected amino, ethyl ester 2′-cyano, tert-butoxycarbonyl (Boc)
Ethyl 2-([1,1-biphenyl]-4-yl)acetate C₁₆H₁₆O₂ ~240.30 (inferred) Acetate ester, biphenyl Simple acetate substituent

Key Observations :

  • The target compound shares a biphenyl core with all analogs but differs in substituents. Its 2-nitrobenzoate group contrasts with VM-10’s carboxamido-nitrate ester hybrid and the ethyl ester-cyano-Boc combination in ’s compound .
  • The nitro group in both the target compound and VM-10 may enhance electrophilic reactivity, while the Boc group in ’s compound provides steric hindrance and stability .

Physicochemical Properties

Key Observations :

  • VM-10’s hydroxyl group likely improves aqueous solubility compared to the target compound’s purely aromatic system .
  • The acetate in ’s compound may confer higher hydrolytic instability compared to nitrobenzoate esters .

Reactivity and Stability

  • Hydrolytic Stability : Nitrobenzoate esters (target compound) are generally more resistant to hydrolysis than acetates () or nitrate esters (VM-10) due to the electron-withdrawing nitro group stabilizing the ester linkage .
  • Thermal Stability : The nitro group in the target compound may pose explosive hazards under extreme conditions, a trait shared with VM-10’s nitrate ester .
  • Synthetic Flexibility : The Boc group in ’s compound allows for selective deprotection, enabling modular functionalization—a feature absent in the target compound .

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